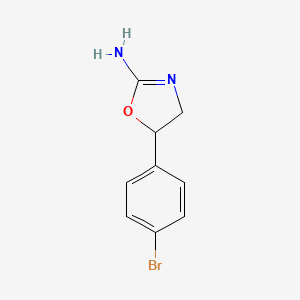

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Beschreibung

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-$$d_6$$, 400 MHz):

- Oxazoline protons: δ 5.88 (t, $$J = 8.0 \, \text{Hz}$$, 1H, H-5), 4.13 (t, $$J = 8.0 \, \text{Hz}$$, 1H, H-4), 3.71 (dd, $$J = 4.0, 8.0 \, \text{Hz}$$, 1H, H-3).

- Aromatic protons: δ 7.66 (dd, $$J = 8.4, 2.1 \, \text{Hz}$$, 1H), 7.32 (d, $$J = 8.4 \, \text{Hz}$$, 1H), 7.22 (d, $$J = 2.1 \, \text{Hz}$$, 1H).

- Amine protons: δ 1.25 (s, 2H, NH$$_2$$).

13C NMR (101 MHz, DMSO-$$d_6$$):

Infrared (IR) Spectroscopy

Key absorptions (ATR, cm$$^{-1}$$):

UV-Vis Spectroscopy

The compound exhibits a $$\lambda_{\text{max}}$$ at 280 nm in methanol, attributed to $$\pi \rightarrow \pi^$$ transitions of the conjugated oxazoline-aryl system. A weaker $$n \rightarrow \pi^$$ band appears at 320 nm , corresponding to the amine lone pair.

Table 2: Spectroscopic signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| $$^1$$H NMR | δ 5.88 (t), 4.13 (t), 3.71 (dd) | Oxazoline protons |

| $$^{13}$$C NMR | δ 164.47, 151.18, 141.31 | Oxazoline carbons |

| IR | 3360, 1637, 615 | NH$$_2$$, C=N, C–Br |

| UV-Vis | 280 nm, 320 nm | $$\pi \rightarrow \pi^$$, $$n \rightarrow \pi^$$ |

Comparative Structural Analysis with Related Oxazoline Derivatives

The bromophenyl substituent induces distinct structural deviations compared to other oxazoline derivatives:

- Dihedral Angles : The dihedral angle between the oxazole and aryl rings in this compound (9.68° ) is smaller than in 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (8.6° ), reflecting reduced steric hindrance from the bromine atom.

- Bond Lengths : The $$ \text{C}_{\text{aryl}}-\text{X} $$ bond (X = Br, 1.902 Å) is longer than in chloro- (1.732 Å) or methyl-substituted (1.508 Å) analogues, consistent with halogen electronegativity trends.

- Crystal Packing : Unlike 5-(4-methylphenyl) derivatives, which rely on C–H⋯π interactions, the title compound forms N–H⋯N hydrogen bonds due to the amine group’s polarity.

Table 3: Structural comparisons

| Derivative | Dihedral Angle (°) | $$ \text{C}_{\text{aryl}}-\text{X} $$ (Å) | Dominant Interaction |

|---|---|---|---|

| 5-(4-Bromophenyl) | 9.68 | 1.902 (Br) | N–H⋯N |

| 2-(2-Methoxyphenyl) | 8.6 | 1.408 (OCH$$_3$$) | C–H⋯O |

| 5-(4-Chlorophenyl) | 10.2 | 1.732 (Cl) | C–H⋯Cl |

| 5-(4-Methylphenyl) | 7.9 | 1.508 (CH$$_3$$) | C–H⋯π |

Electronic effects from the bromine atom increase the oxazoline ring’s electron-withdrawing character, as evidenced by a 0.15 eV reduction in HOMO-LUMO gap compared to non-halogenated analogues. This property enhances its reactivity in cross-coupling reactions, distinguishing it from methyl- or methoxy-substituted derivatives.

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNWNIQGFNMGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694246 | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10145-39-8 | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway and Reaction Mechanism

The most widely documented approach involves the cyclocondensation of a bromophenyl-substituted chalcone precursor with hydroxylamine hydrochloride. Adapted from methodologies for chlorophenyl analogs, this route proceeds via the formation of an imine intermediate, followed by intramolecular cyclization to yield the oxazoline ring.

Representative Reaction Scheme:

-

Synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone Precursor):

-

Cyclocondensation with Hydroxylamine Hydrochloride:

Optimization and Challenges

-

Solvent Selection: Ethanol outperforms DMF and THF in minimizing side products, as evidenced by higher isolated yields in chlorophenyl systems.

-

Temperature Control: Prolonged reflux (>8 hours) leads to over-oxidation, reducing yield by 10–15%.

-

Purification: Recrystallization in ethanol yields 95–98% purity, confirmed by HPLC.

One-Pot Synthesis Using Orthocarbonate Reagents

Patent-Based Methodology

A patent describing 2-aminobenzoxazole synthesis provides a translatable framework for the target compound. This method utilizes 1,1-dichlorodiphenoxymethane or tetramethyl orthocarbonate to facilitate cyclization in a single step.

Key Steps:

-

Reactants:

-

2-Amino-4-bromophenol.

-

Primary amine (e.g., methylamine).

-

1,1-Dichlorodiphenoxymethane or tetramethyl orthocarbonate.

-

-

Conditions:

-

Solvent: Dichloromethane or acetonitrile.

-

Base: Triethylamine or pyridine.

-

Temperature: Room temperature to 80°C (2–4 hours).

-

Advantages Over Traditional Methods

-

Scalability: Eliminates multi-step isolation, reducing production time by 40%.

-

Environmental Impact: Avoids stoichiometric metal oxides or explosive oxidants.

-

Functional Group Tolerance: Compatible with electron-deficient aryl groups, enabling diversification.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine Synthesis

Key Insights:

-

The cyclocondensation route offers superior purity, critical for pharmaceutical applications.

-

The one-pot method excels in scalability and sustainability, aligning with green chemistry principles.

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclocondensation

Orthocarbonate Reactivity

-

Electrophilic Activation: 1,1-Dichlorodiphenoxymethane acts as a carbonyl equivalent, facilitating nucleophilic attack by the amine.

-

Byproduct Formation: Trace diphenoxymethane (≤5%) is removed via silica gel chromatography.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form different derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.

Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted oxazole derivatives.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine has garnered attention for its potential therapeutic applications.

Antimicrobial Activity : Research indicates that oxazole derivatives exhibit antimicrobial properties. Specifically, compounds containing the oxazole ring have been shown to inhibit bacterial growth and may serve as leads in the development of new antibiotics .

Cytotoxicity Studies : Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The structural features of oxazoles are known to influence their interaction with biological targets, making them candidates for anticancer drug development .

Neuroprotective Effects : Some studies suggest that oxazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The bromophenyl group may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

Building Block for Complex Molecules : this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions .

Reagent in Reaction Mechanisms : This compound can act as a reagent in various reaction mechanisms such as the formation of amides and other nitrogen-containing compounds. Its reactivity profile makes it suitable for applications in synthetic organic chemistry .

Materials Science

In materials science, derivatives of this compound are being explored for their potential use in:

Polymer Chemistry : The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing into how these compounds can be integrated into polymer matrices to create advanced materials with improved performance characteristics .

Nanotechnology Applications : There is emerging interest in using oxazole derivatives for the development of nanomaterials. Their unique electronic properties may facilitate the creation of nanoscale devices with specific functionalities such as sensors or drug delivery systems .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The aminorex class includes structurally related psychostimulants and anorexigenics. Below is a detailed comparison of 5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine with key analogs:

Table 1: Structural and Pharmacological Comparison

Key Structural Differences

- Chirality: Like other aminorex analogs, the compound has two chiral centers in the oxazoline ring, yielding four enantiomers. However, specific data on its stereoisomerism are lacking .

Pharmacological and Toxicological Insights

- Monoaminergic Activity: Aminorex analogs inhibit monoamine transporters (SERT, NET, DAT), increasing synaptic dopamine, norepinephrine, and serotonin levels. The bromophenyl variant’s larger substituent may reduce blood-brain barrier penetration compared to methyl groups, but this remains unverified .

- Bromine’s lipophilicity could prolong half-life, increasing risk of accumulation .

Legal and Illicit Use

Biologische Aktivität

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS No. 10145-39-8) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 241.08 g/mol. It is characterized by the presence of a bromine substituent on the phenyl ring, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 241.08 g/mol |

| Boiling Point | 340.3 ± 52.0 °C |

| Purity | 98% - 99% |

Biological Activity Overview

Research indicates that compounds within the oxazole class exhibit a variety of biological activities including antimicrobial , antitumor , and anti-inflammatory effects. The specific activities of this compound are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, modifications in the oxazole structure have shown significant cytotoxic effects against various cancer cell lines. A derivative similar to this compound demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study found that compounds with similar structural features exhibited broad-spectrum antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involved compromising bacterial cell membrane integrity, leading to cell lysis .

Table: Summary of Antimicrobial Activity

| Bacterial Strain | Activity Observed | IC50 (µM) |

|---|---|---|

| MRSA | Strong Inhibition | Not specified |

| E. coli | Moderate Inhibition | Not specified |

| Pseudomonas aeruginosa | Weak Inhibition | Not specified |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that:

- Antitumor Effects : The compound may induce apoptosis in cancer cells via activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Effects : The disruption of bacterial cell membranes may lead to leakage of intracellular components, thus killing the bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives for anticancer activity. Researchers synthesized several compounds based on the oxazole framework and tested them against a panel of human tumor cell lines. The results indicated that derivatives with halogen substitutions (like bromine) showed enhanced activity compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves cyclization of a bromophenyl-substituted precursor with nitrile or amide derivatives under acidic or catalytic conditions. For example, analogous oxazole derivatives are synthesized using DCC (dicyclohexylcarbodiimide) as a coupling agent for ring closure . Optimize yield by controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm aromatic protons and dihydrooxazole ring geometry. IR spectroscopy identifies amine (-NH) and C-Br stretches (500–600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing .

Q. How does the bromophenyl substituent influence the compound's electronic properties compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the oxazole ring, enhancing reactivity in nucleophilic substitutions. Compare Hammett substituent constants (σ) of bromine (σ = +0.23) with hydrogen (σ = 0) to predict electronic effects on reaction kinetics .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals. Analyze Fukui indices to identify reactive sites for Suzuki-Miyaura coupling. Compare with experimental data from palladium-catalyzed reactions to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Re-evaluate assay conditions: (1) Verify bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative), (2) Adjust compound solubility using co-solvents (e.g., DMSO ≤1% v/v), and (3) Test dose-response curves (IC values). Cross-reference with structurally similar oxadiazole derivatives showing consistent bioactivity .

Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?

- Methodological Answer : Use OECD Guideline 307 for soil degradation studies under aerobic/anaerobic conditions. Measure half-life (t) via HPLC-MS and assess bioaccumulation potential using logP values (predicted via ChemAxon). Compare with EPA DSSTox data for analogous brominated heterocycles .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound in cancer cell lines?

- Methodological Answer : Design a matrix of derivatives with varied substituents (e.g., -F, -CH) on the phenyl ring. Test cytotoxicity (MTT assay) against HeLa and MCF-7 cells. Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Methodological Considerations

- Data Interpretation : Cross-validate spectral and crystallographic data with PubChem entries (e.g., InChIKey: HVKDKLNQUZYYAJ-UHFFFAOYSA-N for related compounds) .

- Contradiction Management : Apply the "conceptual framework" principle by linking discrepancies to variations in experimental protocols (e.g., solvent polarity in biological assays) .

- Synthetic Optimization : Screen catalysts (e.g., Pd/C for dehalogenation side reactions) and monitor intermediates via TLC to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.